Iodomethyl pivalate
Overview
Description
Iodomethyl pivalate is an organic compound with the molecular formula C6H11IO2 . It is also known by other names such as 2,2-dimethylpropanoic acid iodomethyl ester and trimethylacetic acid iodomethyl ester . This compound is characterized by its pale yellow liquid appearance and is used primarily as a reagent in organic synthesis .
Mechanism of Action
Target of Action
Iodomethyl pivalate, also known as Iodomethyl 2,2-Dimethylpropionate , is an organic compound used in various chemical reactions. Its primary targets are typically organic molecules, particularly alcohols and phenols . The compound acts as a protective group in organic synthesis, providing selectivity between primary alcohols vs. secondary alcohols and aliphatic alcohols vs. phenols .
Mode of Action
This compound interacts with its targets through a process known as acylation . In this process, the this compound molecule reacts with the hydroxyl group of an alcohol or phenol to form a pivalate ester . This reaction is often catalyzed by various reagents, such as DMAP·HCl .
Biochemical Pathways
The acylation of alcohols and phenols by this compound affects the reactivity of these molecules. The formation of pivalate esters can protect sensitive functional groups in complex organic molecules during subsequent reactions . This can influence various biochemical pathways, particularly in the synthesis of complex organic compounds.
Result of Action
The primary result of this compound’s action is the formation of pivalate esters . These esters can serve as protective groups in organic synthesis, preventing sensitive functional groups from reacting under certain conditions . This can facilitate the synthesis of complex organic compounds with high yield and selectivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is stable under normal temperature and pressure . It should be stored in a cool, dry place, away from oxidizing agents . The reaction conditions, including the temperature, pH, and the presence of a catalyst, can also significantly affect the compound’s reactivity and the yield of the reaction .
Preparation Methods
The synthesis of iodomethyl pivalate typically involves the reaction of chloromethyl pivalate with sodium iodide in the presence of a solvent such as ethyl acetate . The reaction is carried out under reflux conditions for about 6 hours, resulting in a high yield of the product . This method is favored for its efficiency and the high purity of the resulting this compound.
Chemical Reactions Analysis
Iodomethyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different products depending on the reducing agent used.
Oxidation Reactions: It can be oxidized under specific conditions to yield various oxidation products.
Common reagents used in these reactions include dimethylzinc , triethylborane , and phosphoric acid . The major products formed from these reactions are typically acyloxymethyl radicals and amino alcohols .
Scientific Research Applications
Iodomethyl pivalate has several applications in scientific research:
Comparison with Similar Compounds
Iodomethyl pivalate can be compared with other similar compounds such as:
- Chloromethyl pivalate
- Bromomethyl pivalate
- Fluoromethyl pivalate
These compounds share similar structures but differ in the halogen atom attached to the methyl group. This compound is unique due to the presence of the iodine atom, which imparts different reactivity and properties compared to its chlorinated, brominated, and fluorinated counterparts .
Properties
IUPAC Name |
iodomethyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJISAVHGXLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201128 | |
Record name | Iodomethyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53064-79-2 | |
Record name | Iodomethyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53064-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodomethyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053064792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodomethyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodomethyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of iodomethyl pivalate in chemical synthesis?
A1: this compound is primarily utilized as an esterification reagent to introduce the pivaloyloxymethyl (POM) group into molecules. This is particularly useful in synthesizing prodrugs, specifically cephalosporin antibiotics, where the POM group enhances oral bioavailability. [, , , , , , , , ]
Q2: Can you provide an example of a specific reaction where this compound is employed?
A3: One example is the synthesis of cefetamet pivoxil, a commonly used antibiotic. This compound reacts with cefetamet in the presence of a base like triethylamine (Et3N) and N,N-dimethylformamide (DMF) as a solvent. This reaction yields cefetamet pivoxil, highlighting the reagent's role in creating pharmaceutical compounds. [, ]
Q3: Beyond prodrug synthesis, are there other applications of this compound?
A4: Yes, this compound can also be used in other synthetic applications. For instance, it plays a crucial role in the radical one-pot α,β-dual and β-mono-oxymethylation of alkylidenemalonate compounds. This reaction, mediated by dimethylzinc, utilizes this compound to introduce pivaloyloxymethyl groups at specific positions on the alkylidenemalonate molecule. []
Q4: What factors influence the effectiveness of this compound in these reactions?
A5: Several factors can impact the reaction outcome, including the ratio of this compound to the target molecule, the choice of catalyst and solvent, and the reaction temperature and time. Optimization of these parameters is crucial to achieve desirable yields and purity of the desired product. [, , ]
Q5: Are there any challenges associated with using this compound in chemical synthesis?
A6: The high reactivity of this compound, while advantageous for reaction kinetics, can lead to the formation of unwanted side products. Specifically, it can react with amino groups, necessitating their protection during synthesis. []
Q6: What are the implications of this compound's use in the pharmaceutical industry?
A7: this compound plays a critical role in developing prodrugs with enhanced bioavailability. By incorporating the POM group, drugs like cefetamet pivoxil are absorbed more effectively in the body, improving their therapeutic efficacy. [, ] This highlights the reagent's significant contribution to pharmaceutical development and ultimately, patient care.
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